REACTION_CXSMILES
|
C(N(CC)CC)C.Br[CH2:9][CH2:10][OH:11].[CH3:12][C:13]([C:16]1[CH:21]=[C:20]([SH:22])[CH:19]=[C:18]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:17]=1[OH:27])([CH3:15])[CH3:14].C(OCC)(=O)C>C(Cl)Cl>[CH3:24][C:23]([C:18]1[CH:19]=[C:20]([S:22][CH2:9][CH2:10][OH:11])[CH:21]=[C:16]([C:13]([CH3:12])([CH3:14])[CH3:15])[C:17]=1[OH:27])([CH3:26])[CH3:25]
|
Name
|
|
Quantity
|
0.42 g
|
Type
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reactant
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Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CC(C)(C)C1=C(C(=CC(=C1)S)C(C)(C)C)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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added to the residue
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Type
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FILTRATION
|
Details
|
After filtering the white solid the filtrate
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Type
|
CONCENTRATION
|
Details
|
was concentrated
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Type
|
CUSTOM
|
Details
|
the product purified by chromatography on silica, m.p. ca. 66° C.
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C1=C(C(=CC(=C1)SCCO)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |